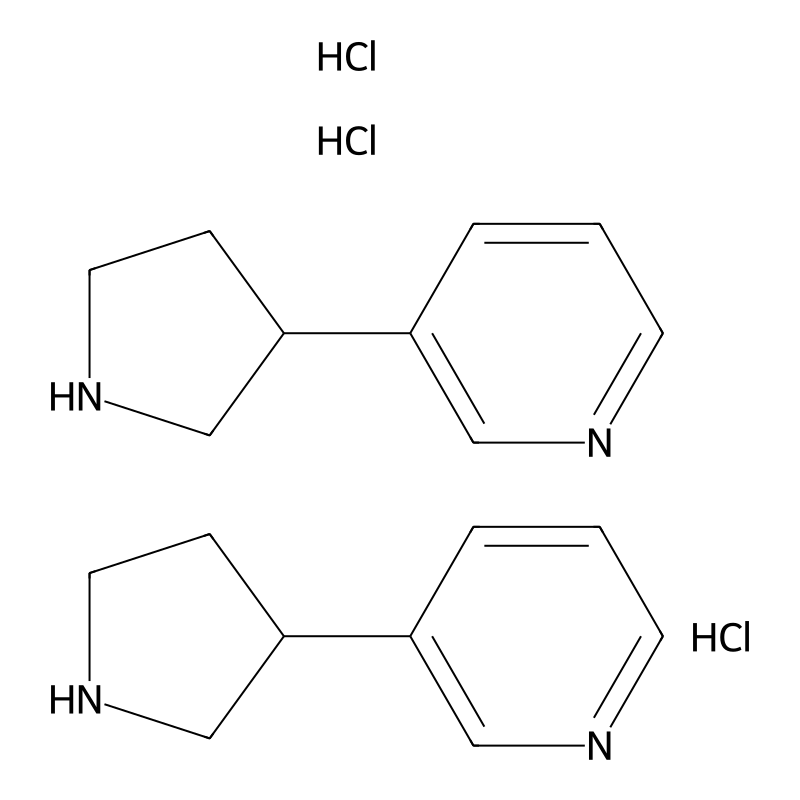

3-Pyrrolidin-3-ylpyridine sesquichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Synthetic Applications of Substituted Pyrrolidin-3-ones

Application

Method

The chiral-pool strategy has been employed, with natural amino acids as starting material.

Results

Pyrimidine a review on anticancer activity with key emphasis on SAR

Application

Method

Many novel pyrimidine derivatives have been designed and developed for their anticancer activity.

Results

3-Pyrrolidin-3-ylpyridine sesquichloride is a chemical compound with the molecular formula and a molecular weight of approximately 405.79 g/mol. It is characterized by its unique structure, which includes a pyridine ring fused with a pyrrolidine moiety, and is often encountered in its sesquichloride form, indicating the presence of three chlorine atoms per molecule. The compound appears as a white crystalline powder and is soluble in various organic solvents, making it suitable for diverse applications in chemistry and biology .

- There is no current information available on the specific mechanism of action of 3-Pyrrolidin-1-ylpyridine. As mentioned earlier, the significance of this compound in research seems limited.

- Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles, leading to the formation of derivatives.

- Acid-base reactions: The nitrogen atoms in the pyridine and pyrrolidine rings can participate in protonation and deprotonation processes.

- Condensation reactions: The compound may react with aldehydes or ketones to form imines or other condensation products.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .

3-Pyrrolidin-3-ylpyridine sesquichloride has been studied for its potential biological activities. Preliminary data suggest that it may exhibit:

- Antimicrobial properties: Some studies indicate effectiveness against certain bacterial strains.

- Neuroprotective effects: It has shown promise in models of neurodegenerative diseases, potentially due to its ability to modulate neurotransmitter systems.

- Antitumor activity: Research indicates potential cytotoxic effects on various cancer cell lines.

The biological mechanisms underlying these activities are still under investigation, but they highlight the compound's potential as a lead for drug development .

The synthesis of 3-Pyrrolidin-3-ylpyridine sesquichloride typically involves multi-step organic reactions, which may include:

- Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the pyrrolidine moiety: This step often requires the use of amines and appropriate reagents under controlled conditions.

- Chlorination: The final step involves chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the three chlorine atoms.

Each step must be optimized for yield and purity, often requiring careful monitoring of reaction conditions such as temperature and time .

3-Pyrrolidin-3-ylpyridine sesquichloride has several applications across various fields:

- Pharmaceutical development: Its unique structure makes it a candidate for developing new drugs targeting infectious diseases or cancer.

- Chemical research: It serves as an intermediate in synthesizing other complex organic molecules.

- Material science: The compound may be used in developing new materials with specific electronic or optical properties.

These applications leverage its chemical properties and biological activities .

Interaction studies involving 3-Pyrrolidin-3-ylpyridine sesquichloride focus on its binding affinity to various biological targets. Key findings include:

- Protein interactions: Studies have shown that it can bind to specific receptors or enzymes, influencing their activity.

- Drug interactions: Investigations into its pharmacokinetics reveal potential interactions with metabolic enzymes, which could affect its efficacy and safety profile.

Understanding these interactions is crucial for assessing its therapeutic potential and safety in clinical applications .

Several compounds share structural similarities with 3-Pyrrolidin-3-ylpyridine sesquichloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 3-(Piperidin-4-yl)pyridine hydrochloride | 690261-73-5 | 0.87 |

| N-Methyl-2-(pyridin-3-yl)ethanamine | 19690-13-2 | 0.86 |

| 3-(Azetidin-3-yl)pyridine dihydrochloride | 1236791-61-9 | 0.60 |

| 3-(Phenylazetidin) hydrochloride | 550370-15-5 | 0.50 |

Uniqueness

What sets 3-Pyrrolidin-3-ylpyridine sesquichloride apart from these compounds is its specific arrangement of nitrogen atoms and chlorine substituents, which significantly influences its biological activity and chemical reactivity. This unique structure may provide distinct advantages in drug design and development compared to its analogs .

3-Pyrrolidin-3-ylpyridine sesquichloride falls under the broad category of heterocyclic compounds, specifically classified as a bicyclic nitrogen-containing heterocycle. The compound represents a unique combination of two distinct heterocyclic systems: a six-membered pyridine ring and a five-membered pyrrolidine ring. According to established chemical classification systems, this compound is categorized as a pyridine derivative due to the presence of the pyridine ring as the primary aromatic system.

The classification of nitrogen-containing heterocycles has been extensively studied, with research indicating that nearly 75% of unique small-molecule drugs contain a nitrogen heterocycle. These heterocyclic compounds are typically classified according to ring size, type, and the number of heteroatoms present in the ring structure. In the case of 3-Pyrrolidin-3-ylpyridine sesquichloride, the compound features two nitrogen atoms positioned in different heterocyclic environments, contributing to its unique chemical and biological properties.

Pyrrolidine, as a five-membered saturated heterocycle with one nitrogen atom, is categorized as an aza cycloalkane or aza cyclopentane. This heterocycle is commonly known as tetrahydropyrrole and is classified as a cyclic secondary amine. The pyrrolidine ring system exhibits higher basicity compared to acyclic analogues, with a pKa of 11.3 compared to diethylamine's pKa of 10.49. This enhanced basicity arises from the constrained nature of the ring structure, which positions the alkyl substituents away from the nitrogen lone pair, making the nitrogen more accessible to electrophilic attack.

Pyridine, representing the six-membered aromatic heterocycle component, is structurally related to benzene with one methine group replaced by a nitrogen atom. The pyridine ring system follows Hückel's rule for aromaticity with six π electrons delocalized over the ring structure. However, unlike benzene, pyridine exhibits uneven electron density distribution due to the negative inductive effect of the nitrogen atom, resulting in a dipole moment and weaker resonance stabilization compared to benzene.

Historical development of pyrrolidine-substituted pyridines

The historical development of pyrrolidine-substituted pyridines can be traced back to the mid-19th century when both pyridine and pyrrolidine were first discovered in the 1850s in oily mixtures formed by strong heating of bones. The systematic study of these heterocycles evolved throughout the late 19th and early 20th centuries as organic chemistry matured as a scientific discipline.

Pyrrolidine's significance in natural products became apparent through the identification of numerous alkaloids containing this ring system. Natural alkaloids such as amathaspiramide A, B, and C, atropine, cocaine, nicotine, and hygrine all contain pyrrolidine rings in their molecular structures. This widespread occurrence in bioactive natural products drove early research into synthetic methods for constructing pyrrolidine-containing compounds.

The development of synthetic methodologies for pyrrolidine derivatives progressed significantly during the 20th century. Industrial production methods were established, with pyrrolidine being prepared through the reaction of 1,4-butanediol and ammonia at elevated temperatures and pressures in the presence of cobalt and nickel oxide catalysts. Laboratory synthesis methods evolved to include various cyclization strategies, with cascade reactions becoming particularly important for constructing five-membered nitrogen-containing heterocycles.

The specific development of pyrrolidine-substituted pyridines emerged from the growing understanding of structure-activity relationships in medicinal chemistry. Researchers recognized that the combination of these two heterocyclic systems could provide unique pharmacological properties not achievable with either ring system alone. The pyrrolidine ring contributes to stereochemistry and three-dimensional coverage due to its non-planarity, while the pyridine ring provides aromatic character and specific electronic properties.

Nomenclature and structural identification

The systematic nomenclature of 3-Pyrrolidin-3-ylpyridine sesquichloride follows established IUPAC conventions for heterocyclic compounds. The compound name indicates the presence of a pyrrolidine ring attached at the third position of a pyridine ring, with the sesquichloride designation referring to the specific salt form containing three equivalents of hydrochloric acid for every two equivalents of the organic base.

The molecular structure consists of a pyridine ring fused with a pyrrolidine moiety, with chlorine atoms attached at specific positions. The compound's structural formula can be represented as containing both the aromatic pyridine system and the saturated pyrrolidine ring, connected through a carbon-carbon bond at the third position of the pyridine ring. This structural arrangement creates a bicyclic system where the two nitrogen atoms occupy different chemical environments.

According to chemical databases, the compound exhibits specific physical properties that aid in its identification. The predicted boiling point is 267.4±28.0 °C, with a density of 1.042±0.06 g/cm³. The compound demonstrates a pKa value of 9.76±0.10, indicating its basic nature due to the presence of nitrogen atoms. Storage requirements typically specify temperatures of 2-8°C to maintain stability.

The structural identification of this compound is facilitated through various analytical techniques. Spectroscopic methods, including nuclear magnetic resonance and mass spectrometry, provide definitive structural confirmation. The presence of both aromatic and aliphatic proton signals in nuclear magnetic resonance spectra, along with characteristic nitrogen-containing fragments in mass spectrometry, confirms the bicyclic heterocyclic structure.

Significance in organic synthesis and research

3-Pyrrolidin-3-ylpyridine sesquichloride holds significant importance in organic synthesis and research due to its unique structural features and reactivity patterns. The compound serves as a valuable building block for the construction of more complex molecular architectures, particularly in medicinal chemistry applications. The presence of both pyridine and pyrrolidine rings provides multiple sites for chemical modification and functionalization.

In synthetic organic chemistry, the compound represents an important intermediate for accessing diverse chemical structures. The pyridine ring can undergo various substitution reactions, while the pyrrolidine moiety can participate in ring-opening, acylation, and alkylation reactions. This dual reactivity makes the compound particularly valuable for diversity-oriented synthesis strategies aimed at generating compound libraries for biological screening.

The research significance of pyrrolidine-containing compounds extends to their widespread use in medicinal chemistry for treating various human diseases. The pyrrolidine ring's contribution to molecular stereochemistry and three-dimensional coverage enhances drug-target interactions and can lead to improved selectivity and potency. Different stereoisomers and spatial orientations of substituents can result in dramatically different biological profiles, making compounds like 3-Pyrrolidin-3-ylpyridine sesquichloride valuable for structure-activity relationship studies.

Recent research has highlighted the importance of nitrogen-containing heterocycles in drug discovery, with over 97,400 publications appearing between 2009 and 2020 focusing on nitrogen heterocycles. The exceptional ability of nitrogen atoms to form hydrogen bonds with biological targets broadens the scope for drug development applications. Five-membered heterocycles with nitrogen, such as pyrrolidine, are employed frequently as pharmacophores for various medicinal uses, including antibacterial, antiviral, antifungal, anticancer, and antidiabetic applications.

The compound's significance is further underscored by its potential role as a precursor in the synthesis of more complex molecules with enhanced biological activities. Research indicates that pyrrolidine derivatives can exhibit target selectivity and specific binding interactions with enzymes and receptors. The mechanism of action typically involves interactions with biological targets such as enzymes or receptors, leading to modulation of various biochemical pathways.

Table 1: Physical and Chemical Properties of 3-Pyrrolidin-3-ylpyridine

Table 2: Classification Hierarchy of 3-Pyrrolidin-3-ylpyridine sesquichloride

| Classification Level | Category | Description |

|---|---|---|

| Primary | Heterocyclic Compounds | Contains non-carbon atoms in ring structure |

| Secondary | Nitrogen-Containing Heterocycles | Incorporates nitrogen heteroatoms |

| Tertiary | Bicyclic Heterocycles | Features two connected ring systems |

| Quaternary | Pyridine Derivatives | Primary classification based on pyridine ring |

| Specific | Pyrrolidine-Substituted Pyridines | Pyridine ring substituted with pyrrolidine moiety |